molecular formula C29H22ClN5O2S B14922023 N-{[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino](naphthalen-1-ylamino)methylidene}benzamide

N-{[(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino](naphthalen-1-ylamino)methylidene}benzamide

Cat. No.: B14922023
M. Wt: 540.0 g/mol
InChI Key: VGZQFUJZCHFQPN-UHFFFAOYSA-N
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Description

N’‘-BENZOYL-N-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoyl group, a chlorophenylsulfanyl moiety, and a naphthylguanidine group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-BENZOYL-N-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl intermediate, followed by the introduction of the chlorophenylsulfanyl group through a nucleophilic substitution reaction. The final steps involve the coupling of the naphthylguanidine moiety and the benzoyl group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’‘-BENZOYL-N-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenylsulfanyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N’‘-BENZOYL-N-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’‘-BENZOYL-N-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’‘-BENZOYL-N-(6-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE
  • N’‘-BENZOYL-N-(6-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE

Uniqueness

N’‘-BENZOYL-N-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’-(1-NAPHTHYL)GUANIDINE is unique due to the presence of the chlorophenylsulfanyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C29H22ClN5O2S

Molecular Weight

540.0 g/mol

IUPAC Name

N-[(Z)-N'-[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-N-naphthalen-1-ylcarbamimidoyl]benzamide

InChI

InChI=1S/C29H22ClN5O2S/c30-21-13-15-23(16-14-21)38-18-22-17-26(36)33-28(31-22)35-29(34-27(37)20-8-2-1-3-9-20)32-25-12-6-10-19-7-4-5-11-24(19)25/h1-17H,18H2,(H3,31,32,33,34,35,36,37)

InChI Key

VGZQFUJZCHFQPN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=N\C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)/NC4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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